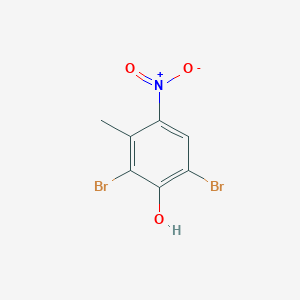

2,6-Dibromo-3-methyl-4-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3-methyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO3/c1-3-5(10(12)13)2-4(8)7(11)6(3)9/h2,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHPHFJJKHXWHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377806 | |

| Record name | 2,6-dibromo-3-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-03-7 | |

| Record name | 2,6-dibromo-3-methyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Dibromo-3-methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the niche chemical compound, 2,6-Dibromo-3-methyl-4-nitrophenol. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization data, designed to be a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

2,6-Dibromo-3-methyl-4-nitrophenol is a polysubstituted aromatic compound with potential applications in various research areas.[1] Its structure, featuring a phenol core with bromine, methyl, and nitro functional groups, suggests its utility as a versatile building block in organic synthesis or as a scaffold for the development of novel bioactive molecules. This guide outlines a robust two-step synthesis from commercially available m-cresol, followed by a thorough characterization of the final product.

Synthetic Pathway

The synthesis of 2,6-Dibromo-3-methyl-4-nitrophenol can be achieved through a two-step process starting from 3-methylphenol (m-cresol). The first step involves the regioselective bromination of m-cresol to yield 2,6-dibromo-3-methylphenol. The subsequent step is the nitration of this intermediate at the position para to the hydroxyl group.

Experimental Protocols

Step 1: Synthesis of 2,6-Dibromo-3-methylphenol

This procedure is adapted from general methods for the bromination of phenols.

Materials:

-

3-Methylphenol (m-cresol)

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Sodium thiosulfate solution (aqueous)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve 3-methylphenol (1.0 eq) in carbon tetrachloride.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (2.0 eq) in carbon tetrachloride dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by the slow addition of an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude 2,6-dibromo-3-methylphenol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of 2,6-Dibromo-3-methyl-4-nitrophenol

This protocol is based on established methods for the nitration of substituted phenols.[2]

Materials:

-

2,6-Dibromo-3-methylphenol

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

Procedure:

-

In a beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2-3 eq) with stirring, while maintaining the temperature below 10 °C in an ice bath.

-

In a separate three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2,6-dibromo-3-methylphenol (1.0 eq) in a minimal amount of concentrated sulfuric acid.

-

Cool the solution of the phenol to 0-5 °C in an ice-salt bath.

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of the phenol, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude 2,6-Dibromo-3-methyl-4-nitrophenol can be purified by recrystallization from a suitable solvent such as aqueous ethanol.

Characterization Data

While experimental data for 2,6-Dibromo-3-methyl-4-nitrophenol is not widely published, the following tables summarize the expected and known properties of the starting material and the final product, based on data from analogous compounds and predictive models.

Physical and Chemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Methylphenol | C₇H₈O | 108.14 | Colorless to pale yellow liquid | 11-12 |

| 2,6-Dibromo-3-methyl-4-nitrophenol | C₇H₅Br₂NO₃ | 310.93 | Yellow crystalline solid | Not reported |

Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| 3-Methylphenol | ~7.1 (t, 1H), ~6.7-6.8 (m, 3H), ~2.3 (s, 3H) | ~155, 140, 130, 122, 116, 113, 21 | ~3350 (br, O-H), ~3030 (Ar C-H), ~1600, 1470 (C=C) | 108 (M⁺), 107, 79, 77 |

| 2,6-Dibromo-3-methyl-4-nitrophenol (Predicted) | ~8.0 (s, 1H, H-5), ~5.0-6.0 (br s, 1H, OH), ~2.5 (s, 3H, CH₃) | ~150 (C-OH), ~145 (C-NO₂), ~138 (C-5), ~130 (C-3), ~120 (C-Br), ~115 (C-Br), ~110 (C-4), ~20 (CH₃) | ~3400 (br, O-H), ~3100 (Ar C-H), ~1530, 1340 (NO₂), ~1600, 1450 (C=C) | 311/309/307 (M⁺), fragments corresponding to loss of NO₂, Br, etc. |

Note on Predicted Data: The predicted NMR data is based on the analysis of substituent effects. The single aromatic proton (H-5) is expected to be a singlet and significantly downfield due to the deshielding effects of the nitro and bromo groups. In the ¹³C NMR, the carbons attached to electron-withdrawing groups (OH, NO₂, Br) will be shifted accordingly. The IR spectrum is expected to show characteristic peaks for the hydroxyl, nitro, and aromatic functionalities.[3][4] The mass spectrum will exhibit a characteristic isotopic pattern for two bromine atoms.[5]

Safety Information

-

3-Methylphenol: Toxic and corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns and is harmful if inhaled.

-

Nitric and Sulfuric Acids: Highly corrosive and strong oxidizing agents. Cause severe burns.

-

2,6-Dibromo-3-methyl-4-nitrophenol: Expected to be harmful if swallowed, cause skin irritation, and serious eye damage. It may also be toxic to aquatic life.[1]

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Logical Relationships in Characterization

The following diagram illustrates the logical workflow for the structural elucidation of the final product using various spectroscopic techniques.

This guide provides a foundational understanding for the synthesis and characterization of 2,6-Dibromo-3-methyl-4-nitrophenol. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available analytical instrumentation.

References

In-Depth Technical Guide: 2,6-Dibromo-3-methyl-4-nitrophenol

CAS Number: 14401-03-7

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromo-3-methyl-4-nitrophenol (CAS No. 14401-03-7), a substituted nitrophenol. Due to the limited availability of published experimental data for this specific compound, this document synthesizes known information, including chemical identifiers and a documented experimental use. Furthermore, it presents a proposed synthetic route based on established chemical principles for related compounds. The potential biological activities are discussed by analogy to structurally similar brominated and nitrophenolic compounds, a necessary approach in the absence of direct studies. This guide is intended for researchers, scientists, and professionals in drug development, highlighting both the known aspects of this compound and the significant gaps in the current scientific literature.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 14401-03-7 | [1][2][3][4] |

| IUPAC Name | 2,6-dibromo-3-methyl-4-nitrophenol | [3] |

| Chemical Formula | C₇H₅Br₂NO₃ | [3] |

| Molecular Weight | 310.93 g/mol | [4] |

| Synonyms | 2,6-dibromo-3-methyl-4-nitro-phenol | [3] |

Experimental Protocols

Direct and detailed experimental protocols for the synthesis and purification of 2,6-Dibromo-3-methyl-4-nitrophenol are scarce. However, its use as a reactant in a subsequent synthetic step has been documented.

Methylation of 2,6-Dibromo-3-methyl-4-nitrophenol

The following protocol is adapted from patent literature, where the compound serves as a starting material for the synthesis of a PI3Kα inhibitor.

Reaction: To a solution of 2,6-dibromo-3-methyl-4-nitrophenol (10 g, 32.1 mmol) in acetonitrile (CH₃CN, 100 mL), potassium carbonate (K₂CO₃, 8.89 g, 64.3 mmol) and methyl iodide (CH₃I, 3.9 mL, 48.2 mmol) were added. The reaction mixture was stirred at room temperature overnight. Following the reaction period, the mixture was diluted with water and extracted with ethyl acetate. The organic phase was then washed with brine, dried over sodium sulfate (Na₂SO₄), and concentrated.

Proposed Synthetic Pathway

While a specific protocol is not available, a plausible synthetic route for 2,6-Dibromo-3-methyl-4-nitrophenol can be proposed based on the principles of electrophilic aromatic substitution on substituted phenols. The likely starting material is 3-methylphenol (m-cresol). The synthesis would involve two key steps: bromination and nitration. The order of these steps would be critical in determining the final substitution pattern due to the directing effects of the hydroxyl, methyl, and subsequently the bromo and nitro groups. A potential pathway is outlined below.

Potential Biological Activity and Mechanism of Action (By Analogy)

There is no direct experimental evidence detailing the biological activity or mechanism of action for 2,6-Dibromo-3-methyl-4-nitrophenol. However, by examining structurally related compounds, we can infer potential areas of biological relevance. This section is speculative and intended to guide future research.

Structurally similar compounds, such as 2,6-Dibromo-4-nitrophenol, have been investigated for their biological effects. These effects are generally broad and can be attributed to the disruptive nature of halogenated nitrophenols on cellular processes.

Antimicrobial and Pesticidal Activity: 2,6-Dibromo-4-nitrophenol is reported to act as a biocide, insecticide, and fungicide.[5] The proposed mechanism involves the general disruption of cellular and physiological processes in microorganisms and pests.[5] It is plausible that 2,6-Dibromo-3-methyl-4-nitrophenol could exhibit similar broad-spectrum antimicrobial or pesticidal properties.

Toxicology: Dihalogenated nitrophenols, including 2,6-dibromo-4-nitrophenol, have been identified as disinfection byproducts in drinking water and have been shown to induce cardiotoxicity in zebrafish embryos, suggesting a potential for developmental toxicity.[6]

The general mechanism of action for such compounds is often linked to their ability to uncouple oxidative phosphorylation or generate reactive oxygen species, leading to cellular stress and eventual cell death.

Conclusion and Future Directions

2,6-Dibromo-3-methyl-4-nitrophenol, CAS 14401-03-7, is a chemical compound for which there is a notable lack of comprehensive scientific data. While its chemical identity is established and it is commercially available, there is a clear need for fundamental research to characterize its physical, chemical, and biological properties. The single documented use in a patent highlights its utility as a synthetic intermediate. Future research should focus on establishing a reliable and detailed synthetic protocol, characterizing the compound using modern analytical techniques (NMR, IR, MS, X-ray crystallography), and conducting in-vitro and in-vivo studies to determine its biological activity profile and toxicological properties. Such studies would clarify whether its activity mirrors that of related brominated nitrophenols or if the specific substitution pattern confers unique properties.

References

- 1. 2,6-Dibromo-3-Methyl-4-Nitrophenol-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 2. 2,6-Dibromo-3-methyl-4-nitrophenol - High purity | EN [georganics.sk]

- 3. pschemicals.com [pschemicals.com]

- 4. 3 methyl 4 nitrophenol | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. Dihalogenated nitrophenols in drinking water: Prevalence, resistance to household treatment, and cardiotoxic impact on zebrafish embryo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dibromo-3-methyl-4-nitrophenol

Disclaimer: Publicly available experimental data on the solubility and stability of 2,6-Dibromo-3-methyl-4-nitrophenol is limited. This guide provides an extrapolated profile based on the known properties of structurally similar compounds, such as nitrophenols and brominated phenols. The experimental protocols described are general, robust methods that can be applied to determine the precise characteristics of this compound.

Predicted Solubility Profile

The solubility of 2,6-Dibromo-3-methyl-4-nitrophenol is dictated by its molecular structure, which includes a polar phenolic hydroxyl group and a nitro group, as well as nonpolar brominated and methylated aromatic portions. The presence of polar functional groups suggests solubility in polar organic solvents, while the halogenated and hydrocarbon moieties indicate some lipophilic character.

Expected Qualitative Solubility

Based on the principles of "like dissolves like" and data for related nitrophenolic compounds, the following solubility profile is anticipated.[1][2][3]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water | Low to Moderate | The hydrophobic nature of the brominated and methylated aromatic ring likely counteracts the hydrogen bonding potential of the hydroxyl and nitro groups. Solubility may be enhanced at elevated temperatures.[1] |

| Ethanol, Methanol | Soluble | The hydroxyl groups of these solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the compound.[2] | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents can accept hydrogen bonds from the phenolic hydroxyl group and have sufficient polarity to dissolve the molecule.[2] |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of 2,6-Dibromo-3-methyl-4-nitrophenol is likely too high for significant solubility in nonpolar solvents.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have an intermediate polarity and can often dissolve compounds with both polar and nonpolar characteristics.[3] |

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6]

Objective: To determine the equilibrium solubility of 2,6-Dibromo-3-methyl-4-nitrophenol in a given solvent at a specific temperature.

Materials:

-

2,6-Dibromo-3-methyl-4-nitrophenol (solid)

-

Selected solvents (e.g., water, ethanol, acetone)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,6-Dibromo-3-methyl-4-nitrophenol to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker.

-

Shake the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of 2,6-Dibromo-3-methyl-4-nitrophenol of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of 2,6-Dibromo-3-methyl-4-nitrophenol in the filtered sample by interpolating its peak area on the calibration curve.

-

-

Reporting:

-

The determined concentration represents the solubility of the compound in the specific solvent at the tested temperature. Report the solubility in units such as mg/mL or mol/L.

-

Solubility Determination Workflow

Predicted Stability Profile

The stability of 2,6-Dibromo-3-methyl-4-nitrophenol is influenced by environmental factors such as pH, light, and temperature.

Factors Affecting Stability

-

pH: Phenolic compounds can be susceptible to degradation at high pH.[7][8][9][10] The phenoxide ion formed under alkaline conditions is often more susceptible to oxidation than the protonated phenol. Therefore, 2,6-Dibromo-3-methyl-4-nitrophenol is expected to be more stable in neutral to acidic conditions.

-

Light (Photostability): Aromatic nitro compounds can undergo photochemical reactions upon exposure to light, particularly UV radiation.[11] This can lead to the formation of colored degradation products. It is advisable to protect the compound from light during storage and handling.

-

Temperature (Thermal Stability): Brominated phenols can undergo thermal degradation at elevated temperatures.[12][13][14] Decomposition may involve the cleavage of the carbon-bromine bonds.

Expected Stability Under Various Conditions

| Condition | Expected Stability | Rationale |

| Acidic pH (pH < 7) | Likely Stable | Phenolic compounds generally exhibit greater stability in acidic conditions.[8] |

| Alkaline pH (pH > 7) | Likely Unstable | Formation of the phenoxide ion can increase susceptibility to oxidative degradation.[7][9] |

| Aqueous Solution (Neutral pH) | Moderate Stability | Hydrolysis is expected to be slow, but long-term stability should be evaluated.[15] |

| Elevated Temperature | Likely Unstable | Thermal degradation of brominated phenols can occur, potentially leading to debromination.[12][14] |

| Exposure to Light | Likely Unstable | Aromatic nitro compounds are often photosensitive and can degrade upon exposure to UV light.[11] |

Experimental Protocol: Stability Assessment by HPLC

A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for the quantification of its stability over time.[16][17]

Objective: To assess the stability of 2,6-Dibromo-3-methyl-4-nitrophenol under various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).

Materials:

-

2,6-Dibromo-3-methyl-4-nitrophenol

-

HPLC system with a UV-Vis or Diode Array Detector

-

C18 reverse-phase HPLC column

-

Solvents for mobile phase (e.g., HPLC-grade acetonitrile and water)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

Photostability chamber

-

Temperature-controlled oven

-

pH meter

Procedure:

-

Method Development:

-

Develop an HPLC method that provides good resolution between the peak for 2,6-Dibromo-3-methyl-4-nitrophenol and any potential degradation products. This typically involves optimizing the mobile phase composition, flow rate, and column temperature.

-

-

Forced Degradation Studies:

-

Prepare solutions of the compound in a suitable solvent.

-

Acid/Base Hydrolysis: Add HCl or NaOH to the solutions to achieve desired pH levels (e.g., pH 1-2 and pH 12-13). Store at a controlled temperature and sample at various time points.

-

Oxidation: Add a solution of H₂O₂ to the compound solution. Store at a controlled temperature and sample at various time points.

-

Thermal Stress: Store solutions of the compound at an elevated temperature (e.g., 60-80 °C). Sample at various time points.

-

Photostability: Expose a solution of the compound to a light source that provides both visible and UV light, as specified in ICH guideline Q1B.[18] A control sample should be kept in the dark. Sample at various time points.

-

-

Sample Analysis:

-

At each time point, neutralize the acidic and basic samples before injection if necessary.

-

Analyze all samples by the developed HPLC method.

-

Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound at each time point for each stress condition.

-

The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

-

Stability Assessment Workflow

Hypothesized Biodegradation Pathway

While no specific biodegradation studies for 2,6-Dibromo-3-methyl-4-nitrophenol were found, a pathway can be hypothesized based on the microbial degradation of the structurally similar compound, 2,6-dibromo-4-nitrophenol.[19] The proposed pathway involves sequential denitration and debromination catalyzed by monooxygenase and reductase enzymes.

The proposed initial steps are:

-

Denitration: A monooxygenase enzyme catalyzes the removal of the nitro group, replacing it with a hydroxyl group to form 2,6-dibromo-3-methylhydroquinone.

-

Debromination: The same or a similar enzyme catalyzes the removal of one of the bromine atoms, forming 6-bromo-3-methylhydroxyquinol.

-

Ring Cleavage: A dioxygenase enzyme then catalyzes the cleavage of the aromatic ring, leading to further degradation into smaller molecules that can enter central metabolic pathways.

Hypothesized Biodegradation Pathway

References

- 1. siip.ac.in [siip.ac.in]

- 2. ICH Official web site : ICH [ich.org]

- 3. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]

- 10. extractionmagazine.com [extractionmagazine.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. researchgate.net [researchgate.net]

- 13. cetjournal.it [cetjournal.it]

- 14. m.ciop.pl [m.ciop.pl]

- 15. Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. The microbial degradation mechanism of emerging halogenated nitrophenols is revealed in Yantai Institute of Coastal Zone Research----Shenyang Branch,Chinese Academy of Sciences [english.syb.cas.cn]

Unlocking the Therapeutic Potential of Substituted Nitrophenols: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrophenols, a versatile class of aromatic compounds, are emerging as promising candidates in the landscape of modern drug discovery. The strategic placement of nitro and other functional groups on the phenol ring system gives rise to a diverse array of molecules with significant biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of the biological potential of substituted nitrophenols, with a focus on their antimicrobial, anticancer, and antioxidant properties. This document details the experimental protocols for assessing these activities, summarizes key quantitative data, and visualizes the underlying molecular pathways.

Core Biological Activities of Substituted Nitrophenols

The biological effects of substituted nitrophenols are intrinsically linked to their chemical structure, particularly the electron-withdrawing nature of the nitro group and the influence of other substituents on the aromatic ring. These structural modifications modulate the physicochemical properties of the compounds, influencing their ability to interact with biological targets and elicit a range of therapeutic effects.

Antimicrobial Activity

Substituted nitrophenols have demonstrated notable efficacy against a spectrum of microbial pathogens, including both bacteria and fungi. The mechanism of their antimicrobial action is often attributed to the ability of the nitro group to be reduced within microbial cells, leading to the generation of toxic reactive nitrogen species. These reactive species can subsequently damage cellular macromolecules such as DNA, proteins, and lipids, ultimately resulting in cell death.[1][2][3] The position and nature of other substituents on the phenol ring can significantly influence the lipophilicity and electronic properties of the molecule, thereby affecting its uptake by microbial cells and its redox potential.[1][2]

Anticancer Activity

The anticancer potential of substituted nitrophenols is a rapidly evolving area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms.[4] One of the key mechanisms involves the induction of apoptosis, or programmed cell death, in cancer cells.[5] This is often mediated through the modulation of critical signaling pathways that regulate cell survival and death. Furthermore, some nitroaromatic compounds are believed to act as alkylating agents, a property enhanced by the presence of good leaving groups at the benzylic position, which can lead to the damage of cancerous cells.[6] The cytotoxic effects of nitrophenols are also influenced by the substitution pattern on the aromatic ring, with different isomers exhibiting varying levels of toxicity against cancer cells.[7]

Antioxidant Activity

While the nitro group is generally electron-withdrawing, the overall antioxidant activity of substituted nitrophenols is influenced by the presence and position of other functional groups, particularly hydroxyl and amino groups. These groups can act as hydrogen or electron donors, enabling the molecule to scavenge free radicals and reactive oxygen species (ROS). The antioxidant capacity of phenolic compounds is a crucial aspect of their therapeutic potential, as oxidative stress is implicated in the pathogenesis of numerous diseases.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various substituted nitrophenols, providing a comparative overview of their potency.

Antimicrobial Activity

| Compound | Microorganism | Strain | Activity Metric | Value (µg/mL) | Reference |

| N-(2-hydroxy-5-nitrophenyl)benzamide | Bacillus subtilis | Drug-resistant | MIC | 1.95 | [8] |

| N-(2-hydroxy-5-nitrophenyl)benzamide | Bacillus subtilis | - | MIC | 3.9 | [8] |

| N-(2-hydroxy-5-nitrophenyl)benzamide | Staphylococcus aureus | - | MIC | 7.8 | [8] |

| Halogenated nitro derivatives | Staphylococcus aureus | - | MIC | 15.6 - 62.5 | [1] |

| Halogenated nitro derivatives | Candida sp. | - | MFC | 15 - 500 | [1] |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | - | MIC | 11 µM | [9] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Anticancer Activity

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 (human leukemia) | IC50 | < 2.5 | [5] |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | THP-1 (human leukemia) | IC50 | < 2.5 | [5] |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | MCF-7 (human breast cancer) | IC50 | < 5 | [5] |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide | MCF-7 (human breast cancer) | IC50 | < 5 | [5] |

| 4-Nitrophenol | A549 (human lung cancer) | IC50 | ~75 | [7] |

| 2-Nitrophenol | A549 (human lung cancer) | IC50 | Least toxic isomer | [7] |

| 3-Nitrophenol | A549 (human lung cancer) | IC50 | ~125 | [7] |

| Nitroaromatic compounds with benzylic bromide/chloride | Various human cancer cell lines | IC50 | < 8.5 | [6] |

IC50: Half-maximal Inhibitory Concentration

Key Signaling Pathways in Anticancer and Anti-inflammatory Activity

The anticancer and anti-inflammatory effects of substituted nitrophenols are often mediated by their interaction with key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[10] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[10] Several phenolic compounds, including nitrophenol derivatives, have been shown to inhibit the NF-κB pathway.[11][12] This inhibition can occur at various levels, such as preventing the degradation of the inhibitory IκBα protein, thereby blocking the nuclear translocation of the active NF-κB dimers (p50/p65), or by directly interfering with the DNA binding of NF-κB.[12][13]

MAPK and Akt/mTOR Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways are critical signaling cascades that regulate cell growth, proliferation, survival, and apoptosis.[14][15] Aberrant activation of these pathways is a hallmark of many cancers.[14] Some nitro-substituted compounds have been found to exert their anticancer effects by inhibiting these pathways.[16] For instance, certain derivatives can suppress the phosphorylation of key kinases in these cascades, such as Akt and ERK, leading to the downstream inhibition of cell proliferation and induction of apoptosis.[16][17]

Detailed Experimental Protocols

Accurate and reproducible assessment of the biological activity of substituted nitrophenols relies on standardized experimental protocols. This section provides detailed methodologies for key in vitro assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][16]

Materials:

-

Test compound (substituted nitrophenol)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[18]

-

Sterile 96-well microtiter plates[5]

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Positive control antibiotic/antifungal

-

Solvent for the test compound (e.g., DMSO)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of concentrations.[18]

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the test compound dilutions.

-

Controls: Include a positive control (broth with inoculum and a known antimicrobial agent), a negative/growth control (broth with inoculum only), and a sterility control (broth only).[16]

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).[5]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the test compound that shows no visible growth (i.e., no turbidity).[6][16] The absorbance can also be measured using a microplate reader to quantify growth inhibition.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (substituted nitrophenol)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)[12]

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]

-

Compound Treatment: Treat the cells with various concentrations of the substituted nitrophenol for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).[11]

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

-

Test compound (substituted nitrophenol)

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol)[14]

-

Positive control (e.g., ascorbic acid, Trolox)

-

Solvent (methanol or ethanol)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the test compound and a series of dilutions in the solvent. Prepare a fresh working solution of DPPH.[14]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound dilutions with the DPPH solution.[14]

-

Controls: Include a blank (solvent only) and a control (solvent with DPPH solution).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[14]

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[14]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

ABTS Radical Scavenging Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method for determining the antioxidant capacity of compounds.[17]

Principle: ABTS is oxidized to its radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration.[17]

Materials:

-

Test compound (substituted nitrophenol)

-

ABTS solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)[17]

-

Positive control (e.g., Trolox, ascorbic acid)

-

Buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ Solution: Mix the ABTS and potassium persulfate solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[17]

-

Working Solution: Dilute the ABTS•+ solution with a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

-

Reaction Mixture: Add the test compound dilutions to the ABTS•+ working solution.[17]

-

Incubation: Incubate the mixture for a specific time (e.g., 6 minutes) at room temperature in the dark.[17]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[17]

-

Data Analysis: Calculate the percentage of ABTS radical scavenging activity and determine the IC50 value, similar to the DPPH assay.

Conclusion and Future Directions

Substituted nitrophenols represent a promising class of compounds with a wide range of biological activities. Their antimicrobial, anticancer, and antioxidant properties, coupled with their synthetic tractability, make them attractive candidates for further drug development. The structure-activity relationship studies are crucial for optimizing their potency and selectivity while minimizing potential toxicity. Future research should focus on elucidating the detailed molecular mechanisms of action, including the identification of specific cellular targets and the comprehensive profiling of their effects on various signaling pathways. In vivo studies are also essential to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and pharmacodynamic properties. The continued exploration of substituted nitrophenols holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.

References

- 1. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Structural Modifications Yield Novel Insights Into the Intriguing Pharmacodynamic Potential of Anti-inflammatory Nitro-Fatty Acids [frontiersin.org]

- 7. Inhibition of nuclear factor kappaB by phenolic antioxidants: interplay between antioxidant signaling and inflammatory cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitro-Substituted Benzylic Organochalcogenides as Anticancer Agents: Unravelling the Multifaceted Pathways to Combat Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives | MDPI [mdpi.com]

- 18. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

A Technical Guide to 2,6-Dibromo-3-methyl-4-nitrophenol: Structure, Isomers, and Physicochemical Properties

Abstract: This technical guide provides a comprehensive overview of 2,6-Dibromo-3-methyl-4-nitrophenol, a substituted aromatic compound of interest in various research applications. The document details its structural formula, key identifiers, and physicochemical properties, presenting quantitative data in a clear, tabular format. A discussion of its positional isomers is included, complete with a visualization of their structural relationships. Furthermore, a plausible experimental protocol for its synthesis via electrophilic bromination is outlined, adapted from established methodologies for similar compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Structural Formula and Identification

2,6-Dibromo-3-methyl-4-nitrophenol is a polysubstituted phenol featuring two bromine atoms, a methyl group, and a nitro group attached to the benzene ring. The hydroxyl group and the nitro group are positioned para to each other, with the bromine atoms flanking the hydroxyl group and the methyl group adjacent to a bromine atom.

Chemical Structure:

(Note: A 2D chemical structure diagram would be placed here in a formal whitepaper)

| Identifier | Value |

| IUPAC Name | 2,6-Dibromo-3-methyl-4-nitrophenol |

| CAS Number | 14401-03-7[1] |

| Molecular Formula | C₇H₅Br₂NO₃[1] |

| Molecular Weight | 310.93 g/mol [2] |

| Synonyms | 2,6-Dibromo-4-nitro-m-cresol[1] |

Physicochemical Properties

The known physical and chemical properties of 2,6-Dibromo-3-methyl-4-nitrophenol are summarized below. This data is crucial for handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | White-like or light brown crystalline powder | [2] |

| Melting Point | 134 °C | [2] |

| Boiling Point | 312.3 °C at 760 mmHg | [2] |

| Density | 2.095 g/cm³ | [2] |

| Flash Point | 142.7 °C | [2] |

| Vapor Pressure | 0.000291 mmHg at 25°C | [2] |

| Refractive Index | 1.661 | [2] |

Isomers of 2,6-Dibromo-3-methyl-4-nitrophenol

Positional isomerism is significant for this molecule, as the arrangement of the bromo, methyl, and nitro substituents on the phenol ring can lead to compounds with distinct chemical and biological properties. The specific substitution pattern of the title compound is only one of several possibilities for a dibromo-methyl-nitrophenol.

Key positional isomers include, but are not limited to:

-

2,4-Dibromo-3-methyl-6-nitrophenol: The nitro group is positioned ortho to the hydroxyl group.

-

2,6-Dibromo-5-methyl-4-nitrophenol: The methyl group is shifted to position 5.

-

4,6-Dibromo-2-methyl-3-nitrophenol: The substituents are rearranged significantly around the ring.

The precise identification of these isomers is critical, as their reactivity, spectroscopic signatures, and biological activities can differ substantially.

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between 2,6-Dibromo-3-methyl-4-nitrophenol and some of its positional isomers.

Proposed Experimental Protocol: Synthesis

Objective: To synthesize 2,6-Dibromo-3-methyl-4-nitrophenol via the electrophilic bromination of 3-methyl-4-nitrophenol.

Materials:

-

3-methyl-4-nitrophenol (1.0 mole equivalent)

-

Glacial Acetic Acid

-

Bromine (Br₂) (2.1-2.4 mole equivalents)

-

5-liter round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Gas trap (for HBr)

-

Büchner funnel and filter flask

-

Deionized water

Procedure:

-

Dissolution: In a 5-liter round-bottomed flask equipped with a mechanical stirrer and gas trap, dissolve one mole equivalent of 3-methyl-4-nitrophenol in glacial acetic acid. The volume of acetic acid should be sufficient to fully dissolve the starting material at room temperature.

-

Bromine Addition: Prepare a solution of ~2.2 mole equivalents of bromine in glacial acetic acid. Add this solution dropwise to the stirred nitrophenol solution over approximately three hours at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature. Hydrogen bromide gas will be evolved and should be directed to a gas trap.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes. To drive the reaction to completion and remove excess bromine, gently warm the mixture on a steam bath (to an internal temperature of about 85°C) for one hour.[3]

-

Precipitation and Isolation: Allow the reaction mixture to cool. Slowly add cold water (approximately 1.5 times the volume of acetic acid used) to the mixture while stirring. The product should precipitate as a solid. Continue stirring in an ice bath until precipitation is complete.[3]

-

Filtration and Washing: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the filter cake first with a 50% aqueous acetic acid solution, followed by a thorough washing with cold deionized water to remove any remaining acid and salts.[3]

-

Drying: Dry the pale yellow crystalline product in a vacuum oven at 40–60°C or in a desiccator over a suitable drying agent.

Safety Precautions:

-

This procedure should be performed in a well-ventilated fume hood.

-

Bromine is highly corrosive, toxic, and volatile. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Glacial acetic acid is corrosive. Handle with care.

-

The product, 2,6-Dibromo-3-methyl-4-nitrophenol, is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1] It is also very toxic to aquatic life.[1]

Spectroscopic Analysis (Expected Characteristics)

While experimental spectra for 2,6-Dibromo-3-methyl-4-nitrophenol are not widely published, its structure allows for the prediction of key spectroscopic features essential for its identification.

-

¹H NMR: The spectrum is expected to be relatively simple. A single aromatic proton at position 5 should appear as a singlet. The methyl protons (-CH₃) at position 3 will also produce a singlet. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which can be concentration-dependent.

-

¹³C NMR: Due to the lack of symmetry, seven distinct signals are expected in the ¹³C NMR spectrum: six for the aromatic carbons and one for the methyl carbon.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the O-H stretch (around 3200-3500 cm⁻¹), sharp peaks in the aromatic C=C stretching region (around 1450-1600 cm⁻¹), and strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with a relative intensity ratio of approximately 1:2:1.

References

An In-depth Technical Guide to 2,6-Dibromo-3-methyl-4-nitrophenol

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 2,6-Dibromo-3-methyl-4-nitrophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited specific literature on this compound, this guide also includes relevant information on closely related analogues to provide a broader context.

Introduction

2,6-Dibromo-3-methyl-4-nitrophenol, with the CAS number 14401-03-7, is a halogenated and nitrated aromatic organic compound. Its structure, featuring a phenol ring substituted with two bromine atoms, a methyl group, and a nitro group, suggests its potential as a versatile chemical intermediate in various synthetic applications. While specific research applications are not widely documented, its structural motifs are common in compounds with biological activity.[1] This guide aims to consolidate the available information and provide a foundational understanding of this compound.

Discovery and History

The specific discovery and detailed historical account of 2,6-Dibromo-3-methyl-4-nitrophenol are not well-documented in readily available scientific literature. However, the synthesis of related brominated and nitrated phenols dates back to the late 19th and early 20th centuries. The methodologies for bromination and nitration of phenols and cresols have been extensively studied, suggesting that the synthesis of 2,6-Dibromo-3-methyl-4-nitrophenol would have been achievable through established chemical principles. The study of halogenated nitrophenols has been of interest due to their biocidal properties and as intermediates in the synthesis of dyes and pharmaceuticals.

Physicochemical Properties

The known physicochemical properties of 2,6-Dibromo-3-methyl-4-nitrophenol are summarized in the table below. This data is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 14401-03-7 | [2] |

| Molecular Formula | C₇H₅Br₂NO₃ | [2] |

| Molecular Weight | 310.93 g/mol | [2] |

| Exact Mass | 310.86157 u | [2] |

| Monoisotopic Mass | 308.86362 u | [2] |

| Refractive Index | 1.661 | [2] |

| Vapor Pressure | 0.000291 mmHg at 25°C | [2] |

Synthesis

A specific, detailed experimental protocol for the synthesis of 2,6-Dibromo-3-methyl-4-nitrophenol is not explicitly described in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the bromination and nitration of cresols. The most likely pathway involves the bromination of 3-methyl-4-nitrophenol or the nitration of 2,6-dibromo-3-methylphenol.

Proposed Experimental Protocol: Nitration of 2,6-Dibromo-3-methylphenol

This proposed protocol is adapted from general methods for the nitration of substituted phenols.

Materials:

-

2,6-Dibromo-3-methylphenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Glacial Acetic Acid

-

Ice

-

Distilled Water

-

Sodium Bicarbonate solution (5%)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-Dibromo-3-methylphenol in glacial acetic acid.

-

Cooling: Cool the solution to 0-5°C in an ice bath.

-

Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the cooled solution of 2,6-Dibromo-3-methylphenol over a period of 30-60 minutes, ensuring the temperature does not rise above 10°C.

-

Reaction Quenching: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Then, slowly pour the reaction mixture over crushed ice with vigorous stirring.

-

Precipitation and Filtration: A yellow precipitate of 2,6-Dibromo-3-methyl-4-nitrophenol should form. Collect the solid by vacuum filtration and wash with cold distilled water until the washings are neutral.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol-water.

-

Drying: Dry the purified product in a desiccator over a suitable drying agent.

Synthesis Workflow Diagram

References

theoretical and computational studies of 2,6-Dibromo-3-methyl-4-nitrophenol

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2,6-Dibromo-3-methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-3-methyl-4-nitrophenol is a halogenated and nitrated phenolic compound with potential applications in chemical synthesis and medicinal chemistry. Due to the limited availability of direct experimental and theoretical data for this specific molecule, this technical guide provides a comprehensive overview based on established computational chemistry principles and detailed studies of its close structural analogue, 2,6-Dibromo-4-nitrophenol. This document outlines the key physicochemical properties, synthesis protocols, and in-depth theoretical analyses, including Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. Methodologies for these computational studies are detailed to provide a framework for future research. The potential bioactivity of this class of compounds is also discussed in the context of drug development, supported by a procedural outline for in-silico molecular docking.

Introduction and Physicochemical Properties

2,6-Dibromo-3-methyl-4-nitrophenol belongs to the class of substituted phenols, which are significant precursors in the synthesis of pharmaceuticals, dyes, and polymers. The presence of bromine atoms, a nitro group, and a hydroxyl group on the aromatic ring suggests a molecule with notable electronic properties and potential for diverse chemical interactions and biological activity. Bromophenols, for instance, are known to be abundant in marine algae and exhibit a range of bioactivities, including antioxidant, antimicrobial, and anticancer effects.[1]

Computational studies are essential for predicting the molecular structure, reactivity, and spectroscopic properties of such molecules, thereby guiding experimental work and accelerating research and development. This guide leverages the extensive theoretical research conducted on the closely related compound, 2,6-Dibromo-4-nitrophenol, to infer the probable characteristics of the title compound.

Table 1: Physicochemical Properties of 2,6-Dibromo-3-methyl-4-nitrophenol

| Property | Value | Reference |

| CAS Number | 14401-03-7 | [2] |

| Molecular Formula | C₇H₅Br₂NO₃ | [2] |

| Molecular Weight | 310.93 g/mol | [2][3] |

| Appearance | White-like or light brown crystalline powder | [3] |

| Melting Point | 134 °C | [3] |

| Boiling Point | 312.3 °C at 760 mmHg | [3] |

| Topological Polar Surface Area | 66 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| XLogP3 | 3.1 | [3] |

Synthesis and Spectroscopic Characterization

Experimental Protocol: Synthesis of 2,6-Dibromo-4-nitrophenol

This protocol describes the dibromination of p-nitrophenol in glacial acetic acid.[4]

-

Dissolution: In a 5-L round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve 278 g (2 moles) of p-nitrophenol in 830 cc of glacial acetic acid.

-

Bromination: To this solution at room temperature, add a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid dropwise with stirring over three hours.

-

Heating: After the addition is complete, stir the mixture for 30 minutes, then warm it on a steam bath to approximately 85°C for one hour to help remove excess bromine.

-

Bromine Removal: Pass a stream of air into the reaction mixture to remove the last traces of bromine.

-

Precipitation: Treat the mixture with 1.1 L of cold water and stir until cool to precipitate the product. Allow it to stand overnight on ice.

-

Filtration and Washing: Collect the pale yellow crystalline product on a Büchner funnel. Wash it first with 500 cc of 50% aqueous acetic acid and then thoroughly with water.

-

Drying: Dry the product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide. The typical yield is 96–98%.[4]

Spectroscopic Data (Based on Analogue: 2,6-Dibromo-4-nitrophenol)

Spectroscopic analysis is crucial for structural elucidation. FT-IR, FT-Raman, and NMR are standard techniques. For 2,6-Dibromo-4-nitrophenol, vibrational assignments have been performed using DFT calculations, which show good agreement with experimental findings.[5]

Table 2: Selected Vibrational Frequencies (cm⁻¹) for 2,6-Dibromo-4-nitrophenol

| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-31+G(d,p)) |

| O-H Stretch | 3448 | - | 3450 |

| C-H Stretch | 3103 | 3105 | 3106 |

| C=C Stretch | 1587 | 1589 | 1590 |

| NO₂ Asymmetric Stretch | 1525 | 1527 | 1529 |

| NO₂ Symmetric Stretch | 1342 | 1344 | 1345 |

| C-O Stretch | 1282 | 1284 | 1285 |

| C-N Stretch | 875 | 877 | 879 |

| C-Br Stretch | 688 | 689 | 690 |

Note: Data derived from studies on 2,6-Dibromo-4-nitrophenol.[5] The presence of a methyl group in the title compound would introduce additional C-H stretching and bending vibrations.

Theoretical and Computational Studies

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a powerful method for these investigations.[6]

Computational Methodology Protocol

The following outlines a typical protocol for DFT-based analysis of phenolic compounds, as applied to analogues like 2,6-Dibromo-4-nitrophenol.[5][6]

-

Geometry Optimization:

-

The initial molecular structure is drawn using software like GaussView.

-

Geometry optimization is performed using DFT, commonly with the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[7]

-

A basis set such as 6-31+G(d,p) or 6-311++G(d,p) is employed to describe the atomic orbitals.[5][7] The optimization process finds the lowest energy (most stable) conformation of the molecule.

-

-

Frequency Calculation:

-

Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra for validation.

-

-

Electronic Property Analysis:

-

From the optimized geometry, key electronic properties are calculated.

-

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing chemical reactivity and kinetic stability.[8]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack.[9]

-

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. A small HOMO-LUMO energy gap implies high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable.[8][10] This is a crucial parameter for designing molecules with specific electronic properties, such as those used in organic semiconductors or as reactive intermediates in drug synthesis.[11]

Table 3: Calculated Electronic Properties of 2,6-Dibromo-4-nitrophenol

| Parameter | Value (eV) |

| EHOMO | -7.21 |

| ELUMO | -3.24 |

| Energy Gap (ΔE) | 3.97 |

Note: Values are representative and derived from DFT/B3LYP calculations on similar nitrophenol compounds.[12] The methyl group on the title compound would act as a weak electron-donating group, potentially raising the HOMO energy slightly and thus marginally decreasing the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for understanding intermolecular interactions. It visualizes the electrostatic potential on the molecule's surface.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), corresponding to sites for electrophilic attack. For 2,6-Dibromo-3-methyl-4-nitrophenol, these would be concentrated around the oxygen atoms of the nitro and hydroxyl groups.[9]

-

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl proton.[9]

This analysis is critical for drug development, as it helps predict how a molecule might interact with a biological target's active site (e.g., forming hydrogen bonds).

Potential Applications in Drug Development

The structural motifs of 2,6-Dibromo-3-methyl-4-nitrophenol suggest potential for biological activity. Halogenated phenols are widely studied for their therapeutic properties.[1] Computational methods like molecular docking can provide an initial screening of this potential before undertaking expensive and time-consuming experimental assays.

Molecular Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[13]

-

Preparation of Receptor:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.

-

-

Preparation of Ligand:

-

Generate the 3D structure of the ligand (2,6-Dibromo-3-methyl-4-nitrophenol) and optimize its geometry using DFT as described previously.

-

Assign charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the binding site (active site) on the receptor.

-

Run the docking algorithm (e.g., AutoDock Vina), which samples numerous conformations of the ligand within the active site.

-

-

Analysis of Results:

-

Analyze the results based on the binding affinity (or docking score), which estimates the binding free energy. Lower values indicate a more stable complex.

-

Visualize the best-scoring poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

-

Conclusion

This technical guide provides a detailed theoretical and computational framework for the study of 2,6-Dibromo-3-methyl-4-nitrophenol. While direct experimental data for this compound is scarce, analysis of its structural analogue, 2,6-Dibromo-4-nitrophenol, combined with established computational protocols, offers significant predictive power. The DFT calculations of molecular structure, vibrational spectra, HOMO-LUMO energy gap, and MEP provide a solid foundation for understanding its chemical behavior. For professionals in drug development, the outlined procedures for molecular docking serve as a starting point for in-silico screening against various biological targets. Future experimental work to synthesize and characterize 2,6-Dibromo-3-methyl-4-nitrophenol is necessary to validate these theoretical predictions and fully explore its potential as a valuable chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. 2,6-Dibromo-3-methyl-4-nitrophenol - High purity | EN [georganics.sk]

- 3. echemi.com [echemi.com]

- 4. orgsyn.org [orgsyn.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]

- 13. mdpi.com [mdpi.com]

In-Depth Technical Guide: Safety, Handling, and MSDS for 2,6-Dibromo-3-methyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-methyl-4-nitrophenol is a halogenated nitrophenol derivative with applications in various fields of chemical research.[1] Its structure, featuring both bromine and nitro functional groups on a phenol backbone, suggests potential for significant biological activity and chemical reactivity. This technical guide provides a comprehensive overview of the available safety, handling, and toxicological data for this compound, intended to inform researchers and professionals in drug development and other scientific disciplines. Due to the limited availability of a comprehensive, verified Material Safety Data Sheet (MSDS) for this specific molecule, this document also draws upon data from the structurally similar compounds 2,6-dibromo-4-nitrophenol and 2,6-dibromo-4-methylphenol to provide a more thorough safety profile. Data extrapolated from these analogs are explicitly noted.

Hazard Identification and Classification

The following hazard identification is based on the available data for 2,6-Dibromo-3-methyl-4-nitrophenol.

Signal Word: Danger [1]

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements: [1]

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P391: Collect spillage.

-

P501: Dispose of contents and container to an approved waste disposal plant.

Data Presentation

Physical and Chemical Properties

| Property | Value | Data Source |

| Appearance | White to gray powder | Analog: 2,6-Dibromo-4-methylphenol[2] |

| Molecular Formula | C₇H₅Br₂NO₃ | |

| Molecular Weight | 310.93 g/mol | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Flash Point | > 110 °C (> 230 °F) | Analog: 2,6-Dibromo-4-methylphenol[2] |

Toxicological Data

| Endpoint | GHS Classification | Note |

| Acute Oral Toxicity | Harmful if swallowed (H302) | [1] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | [1] |

| Serious Eye Damage/Irritation | Causes serious eye damage (H318) | [1] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction (H317) | [1] |

| Carcinogenicity | Not listed by ACGIH, IARC, NTP, or CA Prop 65 | Based on data for the analog 2,6-Dibromo-4-methylphenol[2] |

Experimental Protocols

A detailed experimental protocol for the use of 2,6-Dibromo-3-methyl-4-nitrophenol is not available. However, the following protocol for the synthesis of the closely related 2,6-dibromo-4-nitrophenol can serve as a valuable reference for handling and reaction setup. Researchers should adapt this protocol based on the specific requirements of their experiment and perform a thorough risk assessment.

Illustrative Synthesis of 2,6-Dibromo-4-nitrophenol

-

Reaction Setup: In a well-ventilated chemical fume hood, a multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap to neutralize acidic fumes.

-

Procedure:

-

p-Nitrophenol is dissolved in glacial acetic acid within the reaction flask.

-

A solution of bromine in glacial acetic acid is added dropwise to the stirred solution at ambient temperature.

-

Following the complete addition of bromine, the mixture is stirred for an additional 30 minutes.

-

The reaction mixture is then gently warmed on a steam bath to remove excess bromine.

-

After cooling, cold water is added to precipitate the crude product.

-

The solid product is collected via vacuum filtration and washed sequentially with 50% aqueous acetic acid and then with water.

-

The purified product is dried in a vacuum desiccator over a drying agent.

-

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Minimize dust generation and accumulation.[2]

-

Avoid all contact with skin, eyes, and clothing.[2]

-

Thoroughly wash hands and any exposed skin after handling.[1]

-

Refrain from eating, drinking, or smoking in the work area.[1]

-

-

Storage:

Safety and Emergency Procedures

Personal Protective Equipment (PPE)

| Protection | Specifications |

| Eye and Face Protection | Chemical safety goggles and a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Body Protection | Laboratory coat and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter should be used if dust or aerosols may be generated. |

First-Aid Measures

-

Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth.[1]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. If skin irritation or a rash develops, seek medical attention.[1] Contaminated clothing should be removed and laundered before reuse.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2]

-

Fire-Fighting Procedures: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and prevent unnecessary entry. Wear appropriate PPE. Avoid creating dust.

-

Environmental Precautions: Prevent the material from entering drains and waterways.

-

Containment and Cleanup: Carefully sweep or vacuum the spilled solid material and place it into a suitable, labeled container for disposal.

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[1] Due to its high toxicity to aquatic life, environmental release must be strictly avoided.[1] All disposal practices must comply with federal, state, and local regulations.

Mandatory Visualizations

Caption: A logical workflow for the safe handling of 2,6-Dibromo-3-methyl-4-nitrophenol.

Caption: Emergency response workflow for a spill of 2,6-Dibromo-3-methyl-4-nitrophenol.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2,6-Dibromo-3-methyl-4-nitrophenol